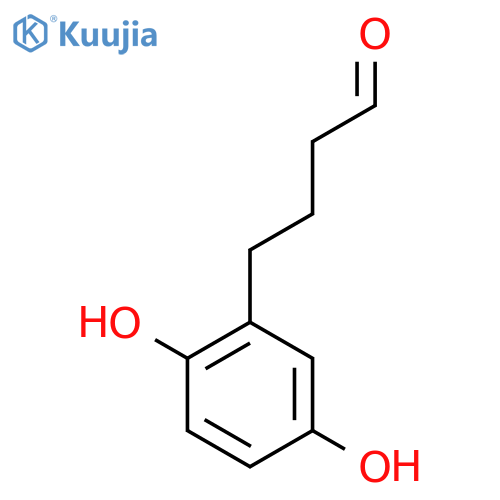Cas no 2228389-58-8 (4-(2,5-dihydroxyphenyl)butanal)

2228389-58-8 structure
商品名:4-(2,5-dihydroxyphenyl)butanal
4-(2,5-dihydroxyphenyl)butanal 化学的及び物理的性質
名前と識別子
-
- 4-(2,5-dihydroxyphenyl)butanal
- EN300-1763986
- 2228389-58-8
-
- インチ: 1S/C10H12O3/c11-6-2-1-3-8-7-9(12)4-5-10(8)13/h4-7,12-13H,1-3H2
- InChIKey: GCMSJJIEIMQRET-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1CCCC=O)O
計算された属性
- せいみつぶんしりょう: 180.078644241g/mol
- どういたいしつりょう: 180.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 57.5Ų
4-(2,5-dihydroxyphenyl)butanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1763986-0.05g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-5.0g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1763986-0.5g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-2.5g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-5g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-1g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-10g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 10g |
$5528.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-0.1g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-0.25g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1763986-10.0g |
4-(2,5-dihydroxyphenyl)butanal |
2228389-58-8 | 10g |
$5528.0 | 2023-06-03 |
4-(2,5-dihydroxyphenyl)butanal 関連文献
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
2228389-58-8 (4-(2,5-dihydroxyphenyl)butanal) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 849353-34-0(4-bromopyrimidin-5-amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
